

Quantitative Biological Activity Data

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Compound of Interest		
Compound Name:	Gabosine F	
Cat. No.:	B1247689	Get Quote

Recent studies have highlighted the potential of gabosine derivatives as potent enzyme inhibitors. A significant investigation into a series of 25 gabosine and chlorogentisyl alcohol derivatives isolated from a marine-derived fungus, Epicoccum sp. GST-5, revealed strong inhibitory activity against E. coli β -glucuronidase (EcGUS). Of the compounds tested, 14 demonstrated superior inhibitory activity compared to the standard inhibitor, D-saccharic acid 1,4-lactone. While the specific activity of **Gabosine F** was not individually reported in the available literature, the study provides a clear indication of the biological potential of this class of compounds.

Table 1: Inhibitory Activity of Gabosine Derivatives against E. coli β-glucuronidase (EcGUS)

Compound Class	Number of Active Compounds	IC50 Range (μM)	Standard Inhibitor	Standard Inhibitor IC50 (µM)
Gabosine & Chlorogentisyl Alcohol Derivatives	14	0.24 - 4.61	D-saccharic acid 1,4-lactone	56.74 ± 4.01

Data extracted from a study on derivatives isolated from Epicoccum sp. GST-5.

Experimental Protocols

The following is a detailed methodology for a typical in vitro E. coli β -glucuronidase (EcGUS) inhibition assay, based on established protocols. This method can be adapted for the screening



and characterization of **Gabosine F** and its analogs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **Gabosine F**) against EcGUS activity.

Materials:

- Enzyme: Purified E. coli β-glucuronidase (EcGUS)
- Substrate:p-nitrophenyl-β-D-glucuronide (PNPG) or a fluorogenic substrate like 4methylumbelliferyl glucuronide (4-MUG)
- Test Compound: Gabosine F or its derivative, dissolved in a suitable solvent (e.g., DMSO)
- Standard Inhibitor: D-saccharic acid 1,4-lactone
- Assay Buffer: 25 mM HEPES, 25 mM NaCl, pH 7.5
- Stop Solution (for PNPG): 0.2 M Sodium Carbonate
- Instrumentation: 96-well microplate reader (spectrophotometer or fluorometer)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound and standard inhibitor in DMSO.
 - Dilute the enzyme and substrate to their final working concentrations in the assay buffer.
- Assay Setup:
 - \circ In a 96-well plate, add 5 μ L of various concentrations of the test compound or standard inhibitor. For control wells, add 5 μ L of DMSO.
 - Add 10 μL of assay buffer.
 - \circ Add 5 µL of the diluted EcGUS enzyme solution (final concentration ~15 nM).



- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Enzymatic Reaction:
 - \circ Initiate the reaction by adding 30 μL of the PNPG substrate solution (final concentration ~900 $\mu M).$
 - Incubate the plate at 37°C for 1 hour.
- Measurement:
 - If using PNPG, stop the reaction by adding a stop solution.
 - Measure the absorbance (for p-nitrophenol) at 405-410 nm or fluorescence (for 4-methylumbelliferone) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Workflows and Pathways

To facilitate a clearer understanding of the experimental and biological processes, the following diagrams have been generated.

Caption: Experimental workflow for the in vitro EcGUS inhibition assay.

Caption: Proposed mechanism of **Gabosine F** as a competitive inhibitor of EcGUS.

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